molecular formula C19H19ClN4O4S2 B2917436 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533872-29-6

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2917436
CAS RN: 533872-29-6
M. Wt: 466.96
InChI Key: NATQJTFEKKHFAS-UHFFFAOYSA-N
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Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN4O4S2 and its molecular weight is 466.96. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated compounds with structural elements similar to the compound for their anticancer properties. For instance, derivatives of indapamide and other sulfonamide compounds have demonstrated proapoptotic activity and anticancer effects across various cancer cell lines, including melanoma and breast cancer. These studies underline the potential use of such compounds in the development of new anticancer therapies.

  • Synthesis of pro-apoptotic indapamide derivatives as anticancer agents showed significant growth inhibition in melanoma cell lines, suggesting potential applications in cancer treatment (Ö. Yılmaz et al., 2015).
  • Another study on substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides highlighted their anti-inflammatory and anticancer properties (Madhavi Gangapuram & K. Redda, 2009).

Antimicrobial and Antibacterial Applications

Research on similar sulfonamide and oxadiazole derivatives has also revealed their potential as antimicrobial and antibacterial agents. These findings suggest a broad spectrum of activity that could be exploited in addressing drug-resistant bacterial infections.

  • New Oxadiazolylbenzodioxane Derivatives were synthesized and evaluated for their antibacterial activity, indicating the potential of such compounds in antimicrobial research (A. Avagyan et al., 2020).

Biochemical Pharmacology Applications

The compound's structural features, including the sulfonamide and oxadiazole moieties, have been explored for their role in biochemical pharmacology, particularly in activating certain biochemical pathways and receptors, which could have implications for developing novel therapeutic agents.

  • A study on Anthranilic Acid Derivatives activating Heme-Oxidized Soluble Guanylyl Cyclase explored the mechanism of action and potential therapeutic applications of similar compounds in vasodilation and cardiovascular diseases (U. Schindler et al., 2006).

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-12-4-2-3-11-24(12)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h5-10,12H,2-4,11H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATQJTFEKKHFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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